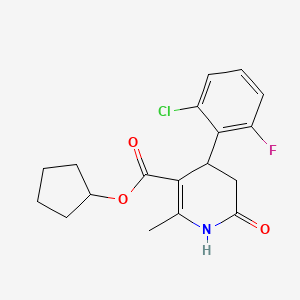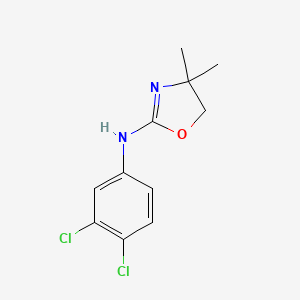![molecular formula C19H21N3O4 B5602808 1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5602808.png)
1-[5-(methoxymethyl)-2-furoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that have garnered interest due to their unique molecular architectures and potential for pharmacological activity. While specific information on this compound is scarce, research on similar compounds provides insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related spiro compounds involves cyclofunctionalization of olefinic urethanes and ureas with halogens, leading to various spiro derivatives, including those with piperidine and quinoxalin rings (Takai, Obase, & Teranishi, 1988). Another method includes a one-step formation of furo[3,2-c]quinolin-4(5H)-ones via regioselective photoaddition (Suginome, Seko, Konishi, & Kobayashi, 1991).
Molecular Structure Analysis
Spiro compounds exhibit unique 3D architectures due to their spiro linkage, which connects two rings at a single atom. The molecular structure is characterized by the presence of a spiro linkage between the piperidine and quinoxalin rings, contributing to the compound's distinct chemical properties and potential biological activity (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds involving piperidine and quinoxalin rings can participate in various chemical reactions, leading to the formation of new derivatives with potential therapeutic applications. These reactions include cycloadditions, halogenations, and rearrangements, showcasing the compound's reactive nature and versatility (Clark et al., 1983).
Applications De Recherche Scientifique
Multi-component Synthesis in Ionic Liquids
A notable application involves the synthesis of novel hybrid spiroheterocycles, including compounds with structural similarities to the mentioned chemical, via multi-component, 1,3-dipolar cycloaddition reactions. This process utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIm]Br), to achieve chemo-, regio-, and stereoselective synthesis, yielding excellent product yields. This method highlights the efficiency of ionic liquids in facilitating complex organic reactions, offering a greener alternative to traditional solvents (Rajesh, Bala, & Perumal, 2012).
Subtype Selective σ-Receptor Ligands
Another research area explores the synthesis of novel spiropiperidines, which are structurally related to the mentioned chemical, as highly potent and subtype selective σ-receptor ligands. These compounds have been prepared and their affinity for σ1- and σ2-receptors investigated through radioligand binding assays, demonstrating the potential for developing new therapeutic agents targeting σ-receptors (Maier & Wünsch, 2002).
Dual Inhibitors for Cancer Therapy
In cancer research, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as potent, highly selective, and efficacious c-Met/ALK dual inhibitors. These inhibitors have shown significant tumor growth inhibition in vivo, pointing to their potential as therapeutic agents for certain types of cancer (Li et al., 2013).
Reductive Alkylation and Novel Cyclization Reactions
Research into the reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters has led to the synthesis of various spiro compounds, including those with quinoline and piperidine motifs. These studies contribute to the development of new synthetic routes and the exploration of novel cyclization reactions, enriching the toolbox of organic synthesis (McCullough et al., 1996).
Synthesis of Functionalized Spiro Compounds
Functionalized spiro compounds, such as spiro[indoline-3,4'-pyrano[3,2-h]quinolines], have been synthesized through three-component reactions, showcasing the versatility of spiro compounds in organic synthesis. These reactions offer an efficient pathway to a variety of functionalized spiro compounds, highlighting their importance in medicinal chemistry and material science (Shi & Yan, 2016).
Propriétés
IUPAC Name |
1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-12-13-6-7-16(26-13)17(23)22-10-8-19(9-11-22)18(24)20-14-4-2-3-5-15(14)21-19/h2-7,21H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFZSFDEYSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)
![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)
![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)
amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)
![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)